12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
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Overview
Description
12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound that has garnered attention in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a sulfonyl group, and a benzoxazocin ring system. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multiple steps, starting from readily available precursors. One common route involves the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the core structure . The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature regulation, reagent addition, and product isolation can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the chlorophenyl and sulfonyl groups but has a different core structure.
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives: Similar in having a sulfonyl group and studied for their anticancer properties.
Uniqueness
What sets 12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one apart is its unique benzoxazocin ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Biological Activity
The compound 12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a synthetic derivative with potential biological applications. This article aims to summarize its biological activity based on diverse research findings, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
This compound belongs to a class of azatricyclo compounds characterized by a complex tricyclic structure. The presence of the 4-chlorobenzenesulfonyl group suggests that it may exhibit unique interactions with biological targets.
Biological Activity Overview
Research has indicated that compounds structurally similar to This compound possess various biological activities, including:
- Antiproliferative Effects : Studies have shown that related compounds exhibit significant antiproliferative activity against multiple cancer cell lines. For instance, derivatives targeting the colchicine-binding site on β-tubulin have been reported to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Antiangiogenic Properties : Compounds similar to this one have demonstrated the ability to inhibit angiogenesis in vivo, as evidenced by chick chorioallantoic membrane assays . This indicates potential applications in cancer therapy by preventing tumor vascularization.
The biological mechanisms underlying the activity of this compound are likely multifaceted:
- Microtubule Disruption : By binding to β-tubulin, it may interfere with microtubule polymerization, leading to cytotoxic effects in rapidly dividing cells.
- Cell Cycle Arrest : Many studies have reported that such compounds can induce G2/M phase arrest in cancer cells, effectively halting their proliferation .
- Angiogenesis Inhibition : The sulfonyl group may enhance interactions with angiogenic factors or receptors involved in endothelial cell proliferation and migration.
Case Studies and Research Findings
A detailed examination of the biological activity of similar compounds provides insights into the potential efficacy of This compound :
Properties
IUPAC Name |
12-(4-chlorophenyl)sulfonyl-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-18-10-14(13-4-2-3-5-15(13)24-18)16(17(21)20-18)25(22,23)12-8-6-11(19)7-9-12/h2-9,14,16H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSQJUFIEGCPGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1)S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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